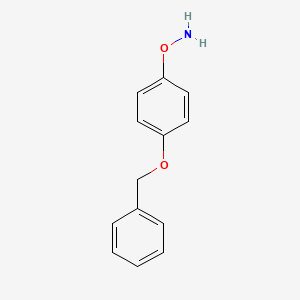

O-(4-(Benzyloxy)phenyl)hydroxylamine

Description

O-(4-(Benzyloxy)phenyl)hydroxylamine is a hydroxylamine derivative featuring a benzyloxy substituent at the para position of the phenyl ring. The benzyloxy group enhances lipophilicity, which may influence bioavailability and reactivity in cross-coupling or cyclization reactions.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

O-(4-phenylmethoxyphenyl)hydroxylamine |

InChI |

InChI=1S/C13H13NO2/c14-16-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2 |

InChI Key |

VSGRYZKICPTRDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-(Benzyloxy)phenyl)hydroxylamine typically involves the reaction of 4-benzyloxyphenylhydrazine with appropriate reagents. One common method includes the reduction of 4-benzyloxyphenylhydrazine hydrochloride using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: O-(4-(Benzyloxy)phenyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

O-(4-(Benzyloxy)phenyl)hydroxylamine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which O-(4-(Benzyloxy)phenyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the benzyloxy group can enhance the compound’s binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares O-(4-(Benzyloxy)phenyl)hydroxylamine with three structurally related compounds:

| Compound | Molecular Formula | Key Substituent | Functional Groups |

|---|---|---|---|

| This compound | C₁₃H₁₃NO₂ | Benzyloxy (OCH₂Ph) at para | Hydroxylamine (-NHOH), aromatic ether |

| O-(4-Fluoro-benzyl)hydroxylamine hydrochloride | C₇H₈FNO·HCl | 4-Fluorobenzyl | Hydroxylamine hydrochloride, aromatic |

| 4-(Hexyloxy)benzenamine | C₁₂H₁₉NO | Hexyloxy (OCH₂(CH₂)₄CH₃) at para | Primary amine (-NH₂), aromatic ether |

| 4-(Heptyloxy)benzenamine | C₁₃H₂₁NO | Heptyloxy (OCH₂(CH₂)₅CH₃) at para | Primary amine (-NH₂), aromatic ether |

Key Observations:

- The 4-fluorobenzyl derivative (CAS 1782-40-7) exhibits electron-withdrawing fluorine, enhancing acidity of the hydroxylamine group .

- Reactivity : Hydroxylamine derivatives with aromatic ethers (e.g., benzyloxy) are more prone to oxidative coupling than alkyl ethers due to resonance stabilization of intermediates.

Comparison with O-(4-Fluoro-benzyl)hydroxylamine Hydrochloride:

- The 4-fluoro derivative is synthesized via nucleophilic substitution of 4-fluorobenzyl chloride with hydroxylamine under basic conditions, followed by HCl salt formation .

- Key Difference : The benzyloxy compound requires protection/deprotection steps for the ether group, whereas the fluoro derivative avoids this complexity.

Research Findings:

- Alkyl vs. Aryl Ethers : 4-(hexyloxy/heptyloxy)benzenamines exhibit higher crystallinity due to linear alkyl chains, whereas the benzyloxy derivative’s amorphous nature complicates purification .

- Electron-Withdrawing Effects : The 4-fluoro derivative’s hydrochloride salt shows enhanced stability in aqueous media compared to the free base form of the benzyloxy analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.